6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with an isoindoline moiety
Scientific Research Applications
Chemistry
In chemistry, 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that certain derivatives exhibit significant biological activity, making them promising candidates for the development of new medications .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with themelatonin receptor MT2 . The MT2 receptor plays a crucial role in regulating circadian rhythms and sleep-wake cycles.
Mode of Action
Related compounds have been shown to act asantagonists at the MT2 receptor . This means they bind to the receptor and block its activation, preventing the downstream effects of receptor activation.
Biochemical Analysis
Biochemical Properties
It has been found to interact with the MT2 melatonin receptor, displaying high binding affinity . This suggests that it may play a role in biochemical reactions involving this receptor.
Cellular Effects
Given its interaction with the MT2 receptor , it may influence cellular processes regulated by melatonin, such as circadian rhythms, immune function, and cell signaling pathways.
Molecular Mechanism
It is known to bind to the MT2 melatonin receptor with high affinity , suggesting it may exert its effects through modulation of this receptor.
Metabolic Pathways
Given its interaction with the MT2 receptor , it may be involved in pathways related to melatonin metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin: This compound features a similar isoindoline moiety and has been studied for its selective binding to melatonin receptors.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Another compound with a similar core structure, used in pharmaceutical research.
Uniqueness
What sets 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one apart is its unique combination of the benzoxazine and isoindoline moieties.
Properties
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENGVUFQSTIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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